(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one
Description
The compound “(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one” belongs to the thiazolidin-4-one class, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Its structure includes a pyrazole ring substituted with a 4-(ethylsulfanyl)phenyl group at position 3 and a phenyl group at position 1. The thiazolidinone moiety is further functionalized with a pentyl chain at position 3 and a methylidene group bridging to the pyrazole ring .
This compound is synthesized via Knoevenagel condensation, a common method for analogous thiazolidinones, as seen in related structures where aldehydes react with thiazolidinone precursors under basic aqueous conditions .
Properties
Molecular Formula |
C26H27N3OS3 |
|---|---|
Molecular Weight |
493.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N3OS3/c1-3-5-9-16-28-25(30)23(33-26(28)31)17-20-18-29(21-10-7-6-8-11-21)27-24(20)19-12-14-22(15-13-19)32-4-2/h6-8,10-15,17-18H,3-5,9,16H2,1-2H3/b23-17- |
InChI Key |
NNVGAOWHMGQHFX-QJOMJCCJSA-N |
Isomeric SMILES |
CCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)SCC)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)SCC)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Preparation Methods
- Synthetic Routes :
- Reaction Conditions :
- The specific reaction conditions, such as temperature, solvent, and catalyst, would depend on the chosen synthetic route.
- Industrial Production :
- Unfortunately, detailed industrial production methods for this specific compound are not readily available. it’s likely that modifications of the laboratory-scale methods could be adapted for larger-scale production.
Chemical Reactions Analysis
- Reactions :
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions :
- Reagents like oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and Lewis acids (e.g., AlCl3) could be employed.
- Conditions would vary based on the specific reaction.
- Major Products :
- The major products would depend on the reaction type. For example, oxidation might yield sulfoxides or sulfones.
Scientific Research Applications
- Chemistry :
- The compound’s unique structure could inspire further research in heterocyclic chemistry.
- Biology and Medicine :
- Investigating its potential as a drug candidate due to its diverse functional groups.
- Exploring its antibacterial or antifungal properties.
- Industry :
- Possible applications in materials science or polymer chemistry.
Mechanism of Action
- Unfortunately, specific information about the mechanism of action for this compound is not readily available in the literature.
- Further research would be needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The ethylsulfanyl group in the target compound introduces a sulfur-based electron-donating group, contrasting with methoxy (electron-donating via oxygen) in and hydroxy (H-bond donor) in . This impacts electronic density and intermolecular interactions.
- Chain Length : The pentyl chain in the target compound enhances lipophilicity (predicted logP ~5.2) compared to shorter chains (e.g., isopropyl in , logP ~4.8).
- Crystallography : Compounds like exhibit intramolecular H-bonding (S(6) motifs), whereas the ethylsulfanyl group in the target compound may favor hydrophobic interactions or weaker S···π contacts .
Solubility and Aggregation Behavior
- Thiazolidinones with polar substituents (e.g., hydroxy or methoxy ) show higher aqueous solubility. The target compound’s ethylsulfanyl and pentyl groups likely reduce solubility, favoring organic solvents.
- Surfactant-like behavior (critical micelle concentration, CMC) observed in quaternary ammonium analogs (e.g., BAC-C12 ) is less relevant here, but aggregation studies via spectrofluorometry/tensiometry could elucidate self-assembly trends.
Computational and Crystallographic Insights
- Electron Distribution : Multiwfn analysis of the target compound’s electron localization function (ELF) would reveal charge density shifts due to the ethylsulfanyl group, contrasting with methoxy/hydroxy substituents.
- Crystal Packing : SHELX-refined structures (e.g., ) highlight H-bonding and C–H···π interactions. The target compound’s packing may rely on S···S or S···C contacts, modeled via ORTEP-3 .
Biological Activity
The compound (5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one belongs to a class of thiazolidinones, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidinone core, characterized by a thiazolidine ring fused with a thione group. The presence of the pyrazole moiety and ethylsulfanyl substituent enhances its pharmacological profile.
Antimicrobial Activity
Thiazolidinones have been extensively studied for their antimicrobial properties. Research indicates that derivatives of thiazolidinones exhibit significant activity against various bacterial strains, including multidrug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). For instance, compounds similar to the one have shown minimum inhibitory concentration (MIC) values as low as 1 µg/mL against MRSA, suggesting potent antibacterial efficacy .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound Name | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 7c | MRSA | 1 | |
| Compound 9c | Bacillus subtilis | 2 | |
| Ethylthiazolidinone | E. coli | 88.46% inhibition |
Anticancer Activity
Thiazolidinones have also demonstrated anticancer properties. Studies indicate that these compounds can inhibit the proliferation of various cancer cell lines. Specifically, derivatives have shown effectiveness against HT29 adenocarcinoma and lung cancer cells (H460) . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 2: Anticancer Activity of Thiazolidinone Compounds
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-(Chlorophenyl-imino)thiazolidin-4-one | HT29 | Not specified | |
| 2-(arylimino)thiazolidin-4-one | H460 | Not specified |
The biological activity of thiazolidinones can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Many thiazolidinone derivatives act as inhibitors of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Antioxidant Properties : Some studies suggest that these compounds possess antioxidant capabilities, which may contribute to their therapeutic effects in mitigating oxidative stress in cells.
- Modulation of Signaling Pathways : Thiazolidinones can interfere with various cellular signaling pathways, including those related to inflammation and apoptosis.
Case Studies
Case Study 1 : A study evaluated a series of thiazolidinone derivatives for their antibacterial activity against clinical isolates. The results indicated that specific modifications in the chemical structure significantly enhanced antibacterial potency against resistant strains .
Case Study 2 : In another investigation, researchers synthesized new thiazolidinone derivatives and tested them against several cancer cell lines. The findings revealed that certain compounds effectively inhibited cell growth and induced apoptosis through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
